molecular formula C14H15NO4 B2550191 3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 831203-49-7

3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid

Cat. No.: B2550191
CAS No.: 831203-49-7
M. Wt: 261.277
InChI Key: VCTPYRUECQNABJ-UHFFFAOYSA-N
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Description

3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is a complex organic compound with a molecular formula of C14H15NO4

Mechanism of Action

Target of Action

The primary target of the compound 3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.

Mode of Action

The compound this compound interacts with the dopamine receptor D2 at its allosteric binding site . This interaction affects the receptor’s function, potentially altering the transmission of dopamine signals within the brain.

Biochemical Pathways

The action of this compound on the dopamine receptor D2 can affect various biochemical pathways. These include the dopamine signaling pathway, which plays a key role in the brain’s reward system and is implicated in several neurological and psychiatric disorders .

Result of Action

Its interaction with the dopamine receptor d2 suggests that it may have effects on mood, motivation, and attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves multiple steps, starting with the construction of the isoindole core. One common approach is the cyclization of a suitable precursor, such as a substituted phthalic acid derivative, under specific conditions (e.g., high temperature and pressure) to form the isoindole ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Biology: In biological research, this compound can be used to study enzyme mechanisms and interactions with biological macromolecules. It may also serve as a probe to investigate cellular processes.

Medicine: Potential medicinal applications include the development of new drugs targeting various diseases. Its structural similarity to other bioactive compounds makes it a candidate for drug design and optimization.

Industry: The compound's properties may be exploited in the development of new materials, such as polymers and coatings, which can have applications in various industrial processes.

Comparison with Similar Compounds

  • Isoindole-1,3-dione: A closely related compound with a similar core structure.

  • Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran ring, which may have similar reactivity and applications.

Uniqueness: 3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid stands out due to its specific substitution pattern and the presence of both the isoindole and tetrahydrofuran moieties. This combination of structural features may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-oxo-2-(oxolan-2-ylmethyl)-1H-isoindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-13-12-9(3-1-5-11(12)14(17)18)7-15(13)8-10-4-2-6-19-10/h1,3,5,10H,2,4,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTPYRUECQNABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC3=C(C2=O)C(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780210
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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